molecular formula C22H26N4 B190728 Calycanthine CAS No. 595-05-1

Calycanthine

Cat. No.: B190728
CAS No.: 595-05-1
M. Wt: 346.5 g/mol
InChI Key: XSYCDVWYEVUDKQ-LIKPIUCQSA-N
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Description

Mechanism of Action

Target of Action

Calycanthine, a principal alkaloid of the family Calycanthaceae, primarily targets the L-type calcium channels and GABA-mediated chloride currents at GABA(A) receptors . These targets play crucial roles in the functioning of the nervous system.

Mode of Action

This compound interacts with its targets by inhibiting the release of the inhibitory neurotransmitter GABA as a result of interactions with L-type Ca(2+) channels . It also inhibits GABA-mediated chloride currents at GABA(A) receptors . This interaction leads to changes in the normal functioning of the nervous system, causing convulsions .

Biochemical Pathways

It is known that this compound’s inhibition of gaba release and gaba-mediated chloride currents disrupts the normal functioning of the nervous system .

Pharmacokinetics

The pharmacokinetics of this compound in rats have been investigated using the UPLC-MS/MS method . The absolute bioavailability of this compound was found to be 37.5% in rats . The linearity of this compound in rat plasma was good within the range of 1–200 ng/mL, and the lower limit of quantification (LLOQ) was 1 ng/mL . The matrix effect was between 97.9% and 105.4%, and the recovery was better than 85.6% .

Result of Action

The primary result of this compound’s action is the induction of convulsions, due to its inhibitory effects on the release of the inhibitory neurotransmitter GABA and GABA-mediated chloride currents . This makes this compound a central nervous system toxin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calycanthine involves several steps, including the use of intramolecular Heck reaction cascades and diazene-directed fragment assembly. One notable method involves the exposure of meso-3 to hot dilute acetic acid to obtain meso-calycanthine .

Industrial Production Methods: Industrial production of this compound is not widely documented, but the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of copper-catalyzed sequential arylation-oxidative dimerization reactions is a key step in the synthesis of this compound .

Chemical Reactions Analysis

Properties

CAS No.

595-05-1

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

(1S,10S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene

InChI

InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19?,20?,21-,22-/m1/s1

InChI Key

XSYCDVWYEVUDKQ-LIKPIUCQSA-N

SMILES

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C

Isomeric SMILES

CN1CC[C@@]23C4NC5=CC=CC=C5[C@@]2(C1NC6=CC=CC=C36)CCN4C

Canonical SMILES

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C

melting_point

250-251°C

Key on ui other cas no.

595-05-1

physical_description

Solid

Synonyms

calycanthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of calycanthine?

A1: this compound has a molecular formula of C22H26N4 and a molecular weight of 346.48 g/mol. [, ]

Q2: What is the core structure of this compound?

A2: this compound is a dimeric cyclotryptamine alkaloid, meaning it is composed of two tryptamine units. It features vicinal all-carbon quaternary stereocenters and four nitrogen atoms within its structure. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers frequently employ various spectroscopic techniques to elucidate the structure of this compound. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ] Circular Dichroism (CD) has also proven valuable for determining the absolute configuration of this compound. [, ]

Q4: Can this compound be synthesized in the laboratory?

A4: Yes, several total synthesis routes have been developed for this compound. These strategies often involve the use of catalysts like copper or iron to facilitate the asymmetric dimerization of tryptamine derivatives. [, , , , , , ]

Q5: What is the significance of the selenium degradation product of this compound?

A5: Early degradation studies using selenium revealed 4-carboline as a product, accounting for 12 of this compound's 22 carbon atoms. This finding provided initial clues about its structural complexity. [] Later studies utilizing benzoylation and oxidation led to the identification of benzoyl-N-methyltryptamine, further illuminating its composition. []

Q6: What are the known biological activities of this compound?

A6: this compound has been reported to possess several biological activities, including antifungal properties against plant pathogens [], insecticidal effects on cockroaches [], and potential antitumor activity []. It has also been investigated for its interactions with nucleic acids [].

Q7: What is the mechanism of action of this compound's antifungal activity?

A7: While the exact mechanism is not fully understood, studies have shown that both this compound and folicanthine, another alkaloid found alongside this compound, exhibit significant inhibitory effects against various plant pathogenic fungi. []

Q8: What is known about this compound's effect on the nervous system?

A8: Research suggests that this compound acts as a central nervous system toxin, primarily inducing convulsions. [, , ] Studies in cockroaches have shown that it can affect nervous transmission. []

Q9: What are the toxicological concerns associated with this compound?

A11: this compound is known to be toxic, particularly to ruminants. Ingestion of plants containing this compound, like Wintersweet, has been linked to severe neurological symptoms, including seizures, and even death in sheep and goats. [, ]

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